molecular formula C10H19NO2 B2388795 Ethyl 2-piperidin-1-ylpropanoate CAS No. 63909-12-6

Ethyl 2-piperidin-1-ylpropanoate

Cat. No.: B2388795
CAS No.: 63909-12-6
M. Wt: 185.267
InChI Key: ITYAIFQYIIUEEY-UHFFFAOYSA-N
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Description

Ethyl 2-piperidin-1-ylpropanoate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-piperidin-1-ylpropanoate typically involves the esterification of 2-piperidin-1-ylpropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperidin-1-ylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-piperidin-1-ylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Ethyl 2-piperidin-1-ylpropanoate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.

    2-Piperidinopropionic acid: The carboxylic acid form of the compound.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 2-piperidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYAIFQYIIUEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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